molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6622866
M. Wt: 313.4 g/mol
InChI Key: GOACPXKGYTULMN-UHFFFAOYSA-N
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Description

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfamoyl group and the pyrazine ring. Key steps may include:

    Formation of Thiophene-2-Carboxylate: This can be achieved through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where the thiophene-2-carboxylate is treated with a sulfonating agent such as chlorosulfonic acid.

    Attachment of Pyrazine Ring: The final step involves coupling the sulfamoyl-substituted thiophene with a pyrazine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the pyrazine ring can participate in π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]benzoate: Similar structure but with a benzene ring instead of a thiophene ring.

    Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or furan analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.

Properties

IUPAC Name

methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACPXKGYTULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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